![molecular formula C17H20N4O4S B2464596 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2191213-43-9](/img/structure/B2464596.png)
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as OPB-31121, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Anticancer Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives have shown significant promise in the field of cancer research. For instance, a compound named MGCD0103, which shares a similar structure, acts as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis. This compound has entered clinical trials, showing potential as an anticancer drug (Zhou et al., 2008).
Antifolate Agents
Some derivatives of this compound have been synthesized as potential antifolate agents. For example, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have been studied for their inhibitory effects on dihydrofolate reductase (DHFR), making them potential antitumor agents. These compounds have shown significant inhibition of tumor cell growth in culture (Gangjee et al., 2007).
Epilepsy Treatment
Research into N-pyridyl and pyrimidine benzamides, which are structurally related to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, has led to the development of compounds effective in treating epilepsy. These compounds have been found active in animal models of epilepsy and pain. For example, a compound identified as ICA-027243 was active in several rodent models but was discontinued due to toxicities. Another compound, ICA-069673, advanced to a phase 1 clinical study (Amato et al., 2011).
Antimicrobial Agents
Several derivatives of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been investigated for their antimicrobial properties. For instance, a study on new coumarin derivatives, including pyrimidinone and oxazinone derivatives, showed that many of these compounds have good antibacterial and antifungal activities, comparable to standard drugs (Al-Haiza et al., 2003).
Propiedades
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-16(18-9-13-20-10-3-8-19-17(20)23)14-4-6-15(7-5-14)26(24,25)21-11-1-2-12-21/h3-8,10H,1-2,9,11-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYKILCYZCYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.